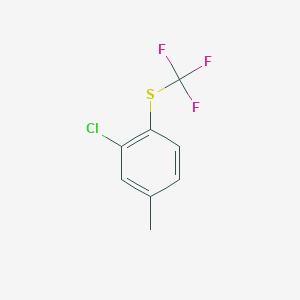

![molecular formula C3H3F6NO4S2 B6322956 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90% CAS No. 537031-78-0](/img/structure/B6322956.png)

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

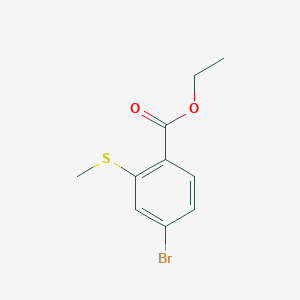

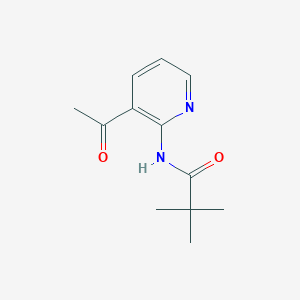

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, also known as N-Methyl-bis[(trifluoromethyl)sulfonyl]imide, is a chemical compound with the empirical formula C3H3F6NO4S2 . It is commonly used as a strong acid to prepare Lewis Acid catalysts . It can also be used to improve the efficiency of graphene/silicon Schottky solar cells by chemical doping and as a solvent for recycling battery electrodes .

Molecular Structure Analysis

The molecular weight of 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is 295.18 . The SMILES string representation of its structure isCN(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F . Physical and Chemical Properties Analysis

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a liquid with a refractive index of 1.365-1.367 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share structural similarities with 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, are widely used in industrial and commercial applications. The environmental biodegradability of these compounds is a critical area of study due to their potential toxic profiles. Research into microbial degradation pathways, half-lives, and defluorination potential offers insights into managing the environmental impact of these persistent chemicals (Liu & Avendaño, 2013).

Use in Organic Synthesis

Trifluoromethanesulfonic acid, a compound related to 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, is utilized in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other key reactions in organic synthesis. Its high protonating power and low nucleophilicity make it a valuable reagent for creating new organic compounds, which may hint at the utility of similarly structured compounds in facilitating complex synthesis reactions (Kazakova & Vasilyev, 2017).

Applications in Methylation Reactions

Compounds such as trifluoromethanesulfonyl chloride, which bear resemblance to the chemical structure of interest, are used in methylation reactions to form bonds like C–CF3 and C–Cl. These reactions are fundamental in organic chemistry for introducing fluorinated groups into molecules, suggesting potential research applications for 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide in developing novel fluorinated molecules or intermediates (Chachignon, Guyon, & Cahard, 2017).

Photocatalysis and Photosensitization

The environmental impact of sulfur compounds, which can be analogous in reactivity to fluorinated sulfonamides, is mitigated through photocatalysis and photosensitization techniques. Research in this area explores the degradation of pollutants using advanced materials, potentially providing a pathway for utilizing 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide in environmental cleanup efforts or as a subject in studying degradation pathways of resistant organic pollutants (Cantau et al., 2007).

Green Chemistry and Methane Conversion

The conversion of methane, a potent greenhouse gas, into more valuable chemicals presents a significant challenge in green chemistry. Research into the oxidative methylation of aromatics over zeolite catalysts, for example, explores the efficient and environmentally friendly conversion of methane to liquid hydrocarbons. This area of study may leverage the unique properties of fluorinated compounds like 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide to develop new catalysts or processes for methane utilization, contributing to sustainable chemistry initiatives (Adebajo, 2007).

Safety and Hazards

Future Directions

While specific future directions for this compound were not found in the web search results, its use as a strong acid in the preparation of Lewis Acid catalysts and its potential applications in improving the efficiency of graphene/silicon Schottky solar cells suggest that it could have significant implications in the fields of chemistry and materials science .

Mechanism of Action

Target of Action

It’s known to act as a promising bronsted acid catalyst .

Mode of Action

N-Methyl-bis(trifluoromethanesulfonimide) acts as a Bronsted acid catalyst, which means it donates protons (H+ ions) to other substances in a reaction . This catalytic action is superior to that of scandium triflate .

Result of Action

The molecular and cellular effects of N-Methyl-bis(trifluoromethanesulfonimide)'s action depend on the specific reactions it catalyzes. As a Bronsted acid catalyst, it can accelerate various chemical reactions by donating protons .

Action Environment

The action, efficacy, and stability of N-Methyl-bis(trifluoromethanesulfonimide) can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored under inert gas and in a cool place .

Properties

IUPAC Name |

1,1,1-trifluoro-N-methyl-N-(trifluoromethylsulfonyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F6NO4S2/c1-10(15(11,12)2(4,5)6)16(13,14)3(7,8)9/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLOOYLJVCUWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F6NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537031-78-0 |

Source

|

| Record name | 537031-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)